5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzofuran: A structurally similar compound with different functional groups.
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: Another benzofuran derivative with distinct chemical properties.
Uniqueness
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific propanoyl group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-propanoyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-9(12)7-3-4-10-8(11(7)13)5-6-14-10/h5-7H,2-4H2,1H3 |
InChI Key |
YKIFFEMEEFRUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
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